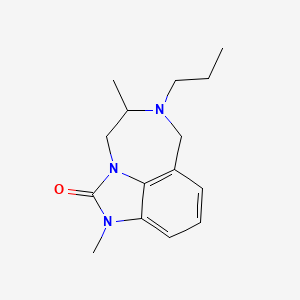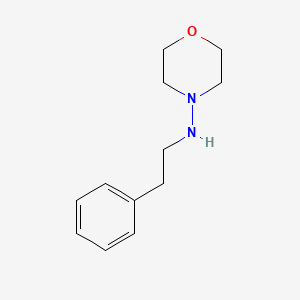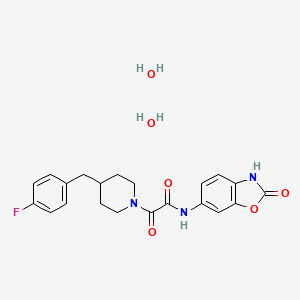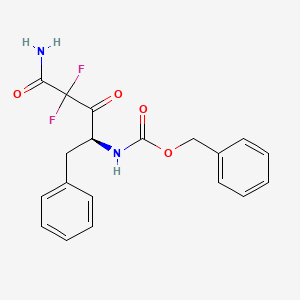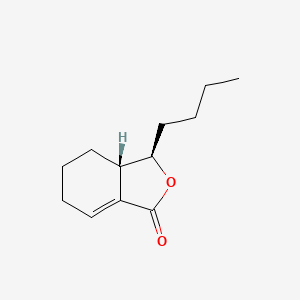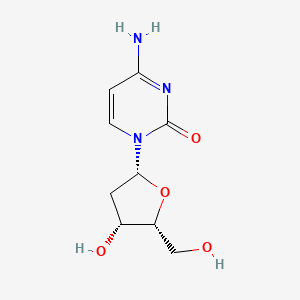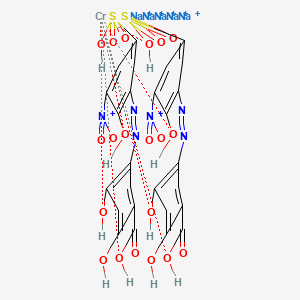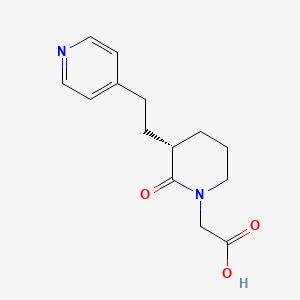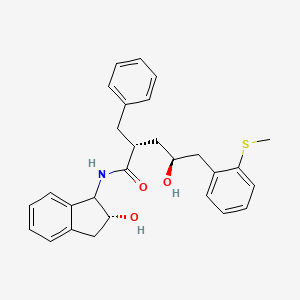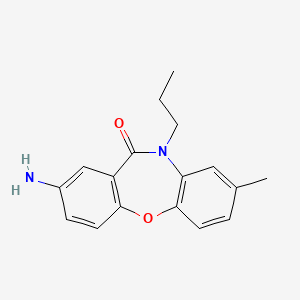
as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)-: is a chemical compound with the molecular formula C6H11N7O It is a member of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- typically involves the amidation of carboxylic acid substrates. This process can be carried out using various methods, including catalytic and non-catalytic amidation . The reaction conditions often involve the use of catalysts or coupling reagents to activate the carboxylic acid and convert it into a more reactive intermediate, such as an anhydride, acyl imidazole, or acyl halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized triazine derivatives.
Wissenschaftliche Forschungsanwendungen
as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the molecular targets being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 1,2,4-Triazine-3,5-diamine
- 1,3,5-Triazine-2,4,6-triamine
- 1,2,4-Triazine-3,6-diamine
Uniqueness
as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the development of new bioactive molecules and advanced materials.
Eigenschaften
CAS-Nummer |
80761-68-8 |
|---|---|
Molekularformel |
C6H11N7O |
Molekulargewicht |
197.20 g/mol |
IUPAC-Name |
3-hydrazinyl-N-methyl-5-(methylamino)-1,2,4-triazine-6-carboxamide |
InChI |
InChI=1S/C6H11N7O/c1-8-4-3(5(14)9-2)12-13-6(10-4)11-7/h7H2,1-2H3,(H,9,14)(H2,8,10,11,13) |
InChI-Schlüssel |
HFYUOVUAFYIWAY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(N=NC(=N1)NN)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


